4-(Hydroxymethyl)pyrrolidin-2-one
Overview
Description
4-(Hydroxymethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C₅H₉NO₂ It is a derivative of pyrrolidin-2-one, featuring a hydroxymethyl group attached to the fourth carbon of the pyrrolidine ring
Mechanism of Action
Target of Action
4-(Hydroxymethyl)pyrrolidin-2-one is a biologically important alkylaminophenol compound . It serves as a building block in the synthesis of ®- and (S)-diaminovaleric acids and of 5-azasemicorrin bidentate nitrogen ligands for enantioselective catalysis . The most important bonds of this molecule are chiral C–H and hydroxyl bonds .
Mode of Action
It is known that pyrrolidin-2-ones, which include this compound, are versatile lead compounds for designing powerful bioactive agents . They induce prominent pharmaceutical effects, suggesting that they interact with various biological targets .
Biochemical Pathways
These include antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant activities, and more . This suggests that this compound may interact with multiple biochemical pathways.
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability.
Result of Action
Given its role as a building block in the synthesis of various compounds , it likely contributes to the biological activities of these compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature and the presence of an inert atmosphere can affect its stability
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidin-2-one derivatives possess an affinity for α1-adrenergic receptors . The blockade of α1-adrenoceptor may play a role in restoring normal sinus rhythm .
Molecular Mechanism
It is known that the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)pyrrolidin-2-one can be achieved through several methods:
Amination and Cyclization: Functionalized acyclic substrates can undergo amination followed by cyclization to form the pyrrolidin-2-one ring.
Oxidation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be oxidized to introduce the hydroxymethyl group.
Ring Expansion: β-lactams or cyclopropylamides can be expanded to form the pyrrolidin-2-one structure.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include carboxylic acids, reduced derivatives, and substituted pyrrolidin-2-one compounds. These products have diverse applications in organic synthesis and medicinal chemistry.
Scientific Research Applications
4-(Hydroxymethyl)pyrrolidin-2-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Hydroxymethyl)pyrrolidin-2-one include:
Pyrrolidin-2-one: The parent compound without the hydroxymethyl group.
Pyrrolidin-2,5-dione: A derivative with an additional carbonyl group at the fifth position.
Pyrrolizines: Compounds with a fused pyrrolidine ring system.
Uniqueness
This compound is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential for functionalization. This makes it a valuable intermediate in organic synthesis and a promising scaffold for drug development.
Properties
IUPAC Name |
4-(hydroxymethyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-3-4-1-5(8)6-2-4/h4,7H,1-3H2,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOFYLXSANIPND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570538 | |
Record name | 4-(Hydroxymethyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64320-89-4 | |
Record name | 4-(Hydroxymethyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(hydroxymethyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-(Hydroxymethyl)pyrrolidin-2-one a valuable building block in organic synthesis?
A: this compound, a chiral γ-lactam, serves as a versatile precursor for synthesizing conformationally restricted amino acid analogs. Its rigid structure and existing chirality make it particularly useful for creating molecules with defined three-dimensional shapes, which is crucial in drug discovery for achieving specific interactions with biological targets. [, ]
Q2: What innovative synthetic approaches have been explored using this compound as a starting material?
A: Researchers have successfully employed this compound in the synthesis of a conformationally restricted analog of α-methylhomoserine. This involved a stereoselective acylation–alkylation sequence, showcasing the compound's utility in building complex molecules with controlled stereochemistry. [] Additionally, electrophilic amination of this chiral γ-lactam has led to the formation of highly stable atropisomers, further expanding its synthetic potential. [, ]
Q3: What are the implications of achieving stable atropisomers from this compound derivatives?
A: Atropisomers are stereoisomers arising from restricted rotation around a single bond. The ability to generate stable atropisomers from this compound derivatives is significant because it allows for the isolation and study of individual isomers with potentially distinct biological activities. This control over molecular shape is highly relevant in medicinal chemistry for optimizing drug-target interactions and enhancing pharmacological properties. [, ]
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